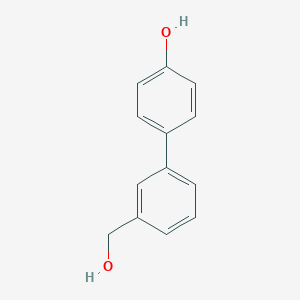

4-(3-Hydroxymethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGUGNVDOLINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618594 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-10-4 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3 Hydroxymethylphenyl Phenol

Core Synthetic Pathways for the 4-(3-Hydroxymethylphenyl)phenol Skeleton

The principal challenge in synthesizing this compound lies in the selective connection of the two aromatic rings at the desired positions. Modern organic synthesis provides powerful tools to achieve this, with transition-metal catalysis being a cornerstone.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming aryl-aryl bonds. wikipedia.org These reactions are characterized by their mild conditions and high functional group tolerance, making them ideal for the synthesis of complex molecules like this compound. tamu.eduuwindsor.ca

The Suzuki-Miyaura coupling reaction is a premier method for constructing the biphenyl (B1667301) core of the target molecule. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. organic-chemistry.org For the synthesis of this compound, two primary disconnection approaches are feasible:

Approach A: Coupling of a (3-hydroxymethylphenyl)boronic acid derivative with a 4-halophenol derivative.

Approach B: Coupling of a 4-hydroxyphenylboronic acid derivative with a 3-(hydroxymethyl)phenyl halide.

Both routes require careful selection of protecting groups for the hydroxyl moieties to prevent unwanted side reactions. For instance, the phenolic hydroxyl is often protected as a methyl ether (anisole) or a silyl ether, while the benzylic alcohol can be protected as a silyl ether or benzyl (B1604629) ether.

A representative synthesis, analogous to the preparation of similar biphenyl-methanol compounds, would involve reacting (3-bromo-phenyl)methanol (or a protected version) with 4-methoxyphenylboronic acid. chemicalbook.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. chemicalbook.com

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | (3-Bromophenyl)methanol | One of the aromatic coupling partners |

| Boronic Acid/Ester | 4-Methoxyphenylboronic acid | The second aromatic coupling partner |

| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | dppf or P(t-Bu)₃ | Stabilizes the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene/Ethanol/Water mixture | Solubilizes reactants |

| Temperature | Room Temperature to 100 °C | Provides energy for the reaction |

This interactive table summarizes typical components and conditions for a Suzuki-Miyaura coupling reaction to form the biphenyl skeleton.

The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. wikipedia.org

While the Suzuki coupling is widely used, other transition-metal catalyzed reactions provide viable alternatives for the synthesis of the this compound backbone.

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this specific target, one could react a pre-formed (4-alkoxyphenyl)zinc halide with (3-bromophenyl)methanol. The Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A potential route would be the reaction of (3-hydroxymethylphenyl)trimethylstannane with a 4-alkoxy-iodobenzene. A key advantage is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. nih.govlibretexts.org

Heck Reaction: The Heck reaction typically forms a C-C bond between an aryl halide and an alkene. organic-chemistry.orgmasterorganicchemistry.com A synthetic route to the target molecule using this method is less direct. It could potentially involve the coupling of a 4-alkoxy-halobenzene with 3-vinylbenzyl alcohol, followed by the reduction of the resulting stilbene double bond. The reaction tolerates a wide range of functional groups, including phenols. rsc.orgmychemblog.com

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide or triflate | Low toxicity, high stability of reagents | Base sensitivity of some substrates |

| Negishi | Organozinc | Organohalide or triflate | High reactivity, broad scope | Air and moisture sensitivity of reagents |

| Stille | Organotin (stannane) | Organohalide or triflate | Air/moisture stable reagents, neutral conditions | High toxicity of tin compounds |

This interactive table compares key features of alternative cross-coupling reactions for biphenyl synthesis.

An alternative to coupling two pre-functionalized rings is the direct functionalization of a C-H bond on one of the aromatic precursors. These methods can offer more atom-economical routes.

The preparation of the necessary boronic acids or esters for Suzuki coupling can be achieved through direct C-H borylation of the aromatic rings. Iridium and ruthenium-catalyzed borylation reactions can exhibit high regioselectivity based on steric and electronic factors. dntb.gov.uarsc.org For instance, phenols can be directed to undergo ortho-borylation using specific directing groups and ruthenium catalysts. rsc.orgrsc.orgrsc.org Meta-selective borylation of phenols has also been achieved using specialized iridium catalysts and silyl ether directing groups. nih.gov This strategy allows for the synthesis of a key (hydroxyphenyl)boronic ester intermediate from a simple phenol (B47542), which can then be used in a subsequent cross-coupling reaction. nih.govnih.gov

Classical electrophilic aromatic substitution (EAS) provides a pathway to construct the biphenyl skeleton, often through a two-step process involving acylation followed by reduction. wikipedia.orgtotal-synthesis.com

The Friedel-Crafts acylation is a prominent example of an EAS reaction. organic-chemistry.org A plausible synthetic route could involve the acylation of a protected phenol, such as anisole (methoxybenzene), with an acyl chloride like 3-(chloromethyl)benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). researchgate.net

The hydroxyl group of phenol is highly activating but can lead to O-acylation as a side reaction; therefore, protection is typically required. ucalgary.caresearchgate.net The initial product of the C-acylation is an aryl ketone. This ketone must then be reduced to the target hydroxymethyl group. Common reduction methods include the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The final step would be the deprotection of the phenolic hydroxyl group (e.g., cleavage of the methyl ether using BBr₃) to yield this compound.

Condensation and Cyclization Reactions in Precursor Synthesis

The synthesis of precursors for biphenyl compounds like this compound often involves condensation reactions. A notable example is the reaction of phenols with formaldehyde, which leads to the formation of hydroxymethylphenols. This reaction is fundamental to the production of resol resins, which are synthesized through the condensation of phenol and formaldehyde under alkaline conditions with an excess of formaldehyde. researchgate.net The resulting resol resins contain reactive methylol (-CH2OH) groups, which are crucial for further transformations. researchgate.net

Similar condensation reactions can be employed to create complex precursors. For instance, phenol-urea-formaldehyde (PUF) co-condensed adhesives are synthesized through the reaction of urea with methylolphenol. researchgate.net These established condensation methodologies highlight a viable pathway for creating hydroxymethyl-functionalized phenolic precursors necessary for the ultimate synthesis of this compound.

Petasis Reaction in Related Alkylaminophenol Systems

The Petasis reaction, also known as the Petasis Borono-Mannich (PBM) reaction, is a powerful multi-component reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to yield substituted amines. nih.govwikipedia.org This reaction is particularly relevant for the synthesis of alkylaminophenols, which are structurally analogous to this compound. nih.govdergipark.org.tr The reaction is valued for its tolerance of a wide range of functional groups and its ability to proceed under mild conditions, sometimes even without a catalyst. wikipedia.orgdergipark.org.tr

The synthesis of various alkylaminophenols has been successfully achieved using the Petasis reaction, starting from salicylaldehydes, secondary amines, and a variety of boronic acids. nih.govnih.gov While some synthetic routes proceed without a catalyst, others employ catalysts like spinel ferrites or lanthanum triflate to improve yields, which can range from 72% to 98%. nih.gov

| Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Salicylaldehydes, Secondary Amines, Aryl Boronic Acids | Ionic Liquid [Bmim]BF₄ | 70-85% | nih.gov |

| Salicylaldehydes, Secondary Amines, Boronic Acids | Spinel Ferrites (e.g., NiFe₂O₄, CoFe₂O₄) | 72-93% | nih.gov |

| 5-Bromo Salicylaldehyde, Fused Boronic Acid, Amine | Cyclopentyl Methyl Ether (CPME), Catalyst-free | Low to Moderate | nih.gov |

| Aldehyde, Morpholine, (2-chlorophenyl)boronic acid | La(OTf)₃, Microwave Irradiation | 98% | nih.gov |

Functional Group Interconversions and Transformations in this compound Synthesis

Strategic Oxidation of Hydroxymethyl Moieties to Carboxylic Acids

A key transformation in the synthesis of derivatives of this compound is the oxidation of the hydroxymethyl group to a carboxylic acid. This conversion is a fundamental reaction in organic synthesis. nih.gov Several methods exist for the oxidation of benzylic alcohols to their corresponding carboxylic acids. organic-chemistry.org

For instance, benzyl chlorides and bromides can be directly oxidized using 30% hydrogen peroxide with sodium tungstate dihydrate as a catalyst. organic-chemistry.org Another approach involves the use of molecular oxygen in the presence of catalysts like Co(OAc)₂/NaBr/AcOH. organic-chemistry.org A metal-free alternative utilizes CBr₄ as an initiator under blue light irradiation to facilitate the aerobic oxidation of substituted toluenes (which are structurally similar to the hydroxymethylphenyl moiety) to carboxylic acids. organic-chemistry.org

| Substrate Type | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Benzyl Halides | 30% H₂O₂, Na₂WO₄·2H₂O, PTC | Eco-friendly, solvent-free | organic-chemistry.org |

| Substituted Toluenes | O₂, Co(OAc)₂/NaBr/AcOH | Uses molecular oxygen | organic-chemistry.org |

| Substituted Toluenes | O₂, CBr₄, Blue Light (400 nm) | Metal-free, mild conditions | organic-chemistry.org |

| Primary Alcohols | 1-Hydroxycyclohexyl phenyl ketone, NaOtBu | Tolerates various functional groups | nih.gov |

Etherification Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo etherification to yield various ether derivatives. An efficient method for this transformation involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol (B129727) or ethanol. This system allows for the chemoselective conversion of benzyl alcohols into their corresponding methyl or ethyl ethers, even in the presence of other hydroxyl groups like the phenolic moiety. organic-chemistry.org Other catalyst systems, such as those based on nickel(0) complexes, can promote the reaction of allylic acetates (a related system) with alcohols and phenols to produce ethers with retention of stereochemistry. organic-chemistry.org

Oxidative Coupling Reactions of the Phenolic Group

The formation of the biphenyl C-C bond is a critical step in the synthesis of this compound. Oxidative coupling of phenols is a direct method to achieve this, often catalyzed by transition metal complexes containing V, Cr, Mn, Cu, or Fe. wikipedia.org This reaction can proceed through either inner-sphere or outer-sphere mechanisms, where the phenolic substrate may or may not coordinate directly to the metal center before the coupling occurs. wikipedia.org

A significant challenge in oxidative phenol coupling is controlling the regioselectivity, as ortho-ortho, para-para, and ortho-para coupled products are all possible. nih.gov Furthermore, the biphenyl product is often more susceptible to oxidation than the starting phenol, which can lead to over-oxidation and reduced yields. wikipedia.orgnih.gov Despite these challenges, microwave-assisted oxidative coupling methods have been developed for the synthesis of C2-symmetric hydroxylated biphenyls from natural phenols, offering an eco-friendly and efficient approach. cnr.it

| Oxidant/Catalyst | Typical Application | Reference |

|---|---|---|

| Vanadium tetrachloride (VCl₄) | Homo-coupling of phenol | wikipedia.org |

| Potassium ferricyanide (K₃Fe(CN)₆) | Symmetric dimerization of phenols | cnr.it |

| Methyltributyl ammonium permanganate (B83412) (MTBAP) | Coupling of natural phenols | cnr.it |

| Vanadium complexes with chiral ligands | Asymmetric oxidative coupling | nih.gov |

Selective Reduction Pathways of Ancillary Functional Groups

During a multi-step synthesis of this compound or its derivatives, precursors may contain other functional groups that require selective reduction. For example, a nitro group is a common precursor to an amino group. The chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities is a valuable synthetic tool. A method using borane in THF (BH₃-THF) has been reported for the selective reduction of a nitro group adjacent to a hydroxyl group in ortho-nitrophenol derivatives, without the need for a metal catalyst. jrfglobal.com This selectivity is attributed to the directing effect of the neighboring hydroxyl group. jrfglobal.com

In other contexts, selective deoxygenation might be necessary. For instance, the selective removal of a secondary benzylic hydroxyl group in the presence of other functionalities like a 1,3-dithianyl moiety has been achieved using a ZnI₂/Na(CN)BH₃ reducing system. nih.govresearchgate.net This method is particularly useful for substrates containing sulfur, where transition metal-catalyzed reactions might fail. nih.govresearchgate.net Such selective reduction strategies are crucial for managing complex molecules and achieving the desired final product with high fidelity.

Methodological Advancements in High-Yield and Sustainable Synthesis

The pursuit of high-yield and sustainable synthetic routes to biphenyl compounds, such as this compound, is a significant focus in contemporary organic chemistry. Methodological advancements have centered on improving reaction efficiency, minimizing waste, and utilizing environmentally benign reagents and conditions. Key strategies include the refinement of cross-coupling reactions and the development of greener reduction techniques.

One of the most powerful and versatile methods for constructing the C-C bond between the two phenyl rings in this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. To enhance yields and sustainability, recent advancements have focused on several aspects of this methodology. The use of highly active palladium catalysts, such as those based on bulky, electron-rich phosphine ligands, allows for lower catalyst loadings and faster reaction times. Furthermore, the replacement of traditional organic solvents with greener alternatives like water or ethanol, often in the presence of a phase-transfer catalyst, significantly improves the environmental profile of the synthesis.

Following the formation of the biphenyl core, the hydroxymethyl group can be introduced through the reduction of a corresponding aldehyde or carboxylic acid functionality. Traditional reducing agents like lithium aluminum hydride (LiAlH₄), while effective, pose safety risks and generate significant waste. Modern advancements favor the use of milder and more selective reducing agents. Sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) represents a safer alternative for the reduction of the corresponding carboxylic acid to the desired alcohol. researchgate.net Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, offers an even more sustainable approach by avoiding stoichiometric metal hydride waste. prepchem.com

Another innovative and sustainable approach involves the use of bio-based starting materials. Research into the conversion of furanic derivatives, which can be sourced from lignocellulosic biomass, into phenol derivatives through Diels-Alder and aromatization reactions is gaining traction. nih.govrsc.org While a direct synthesis of this compound from bio-based precursors is still an area of active research, this strategy represents a promising avenue for future sustainable production, moving away from petroleum-based feedstocks.

The table below outlines a hypothetical high-yield, two-step synthesis of this compound, incorporating some of the methodological advancements discussed. This proposed route starts with the Suzuki-Miyaura coupling of 4-iodophenol and (3-(hydroxymethyl)phenyl)boronic acid, followed by purification.

| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Pd/C, K₂CO₃ | Water | 100 | 0.5 | 99 |

| 2 | Purification by recrystallization |

This hypothetical synthesis illustrates how modern methodologies can be applied to achieve a high yield under environmentally benign conditions. The use of a palladium-on-carbon catalyst in water for the coupling step represents a significant advancement over traditional methods that often employ homogeneous palladium catalysts in organic solvents. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Hydroxymethylphenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the neighboring protons. For 4-(3-Hydroxymethylphenyl)phenol, the ¹H NMR spectrum is expected to exhibit a series of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the phenolic and alcoholic hydroxyl protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl and hydroxymethyl substituents. The hydroxyl group on one phenyl ring will cause a general upfield shift (lower ppm) for its ortho and para protons due to its electron-donating nature. Conversely, the hydroxymethyl group has a weaker electronic effect. The protons on the two phenyl rings will appear as complex multiplets due to spin-spin coupling.

The benzylic protons of the -CH₂OH group are expected to appear as a singlet, unless there is restricted rotation or coupling to the hydroxyl proton. The chemical shift for these protons typically falls in the range of 4.5-5.0 ppm. The phenolic and alcoholic -OH protons are often observed as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. Deuterium exchange (adding D₂O) can be used to confirm the assignment of these labile protons, as they will disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.6 | Multiplet |

| -CH₂- (Benzylic) | ~4.6 | Singlet |

| Phenolic -OH | Variable (e.g., 5.0-8.0) | Broad Singlet |

| Alcoholic -OH | Variable (e.g., 1.5-4.0) | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Due to the asymmetry of the molecule, all 13 carbon atoms are expected to be chemically non-equivalent and should, in principle, produce thirteen distinct signals.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the phenolic hydroxyl group (C-O) will be significantly deshielded and appear at a lower field (higher ppm), typically in the range of 150-160 ppm. Similarly, the carbon attached to the other phenyl ring will also be at a low field. The carbon of the benzylic -CH₂OH group is expected to appear in the range of 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH (Phenolic) | ~155 |

| C-C (Biphenyl Linkage) | ~140 |

| Aromatic CH | 115 - 135 |

| C-CH₂OH | ~142 |

| -CH₂OH (Benzylic) | ~65 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This experiment would be crucial for establishing the connectivity of the protons within each aromatic ring, by observing cross-peaks between adjacent aromatic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. nih.gov An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the assigned proton signals to their corresponding carbon signals. This is invaluable for assigning the carbons in the aromatic rings and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, it could show correlations between the benzylic protons and the carbons of the phenyl ring to which the hydroxymethyl group is attached, as well as to the quaternary carbon of the biphenyl (B1667301) linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H and C=C), and C-O functional groups.

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the phenolic and alcoholic hydroxyl groups. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: Several medium to strong bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹, while the C-O stretching of the primary alcohol should appear in the range of 1000-1050 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| Alcoholic C-O Stretch | 1000 - 1050 | Strong |

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H tend to have strong IR absorptions, non-polar and symmetric bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for characterizing the aromatic rings.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl rings, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations in the 1580-1620 cm⁻¹ region are also prominent.

C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations can also be observed.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups and structural motifs.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the phenolic and phenyl chromophores. Phenols typically display two main absorption bands in the ultraviolet region. researchgate.net These arise from π → π* transitions within the benzene (B151609) ring. nih.gov The presence of substituents on the benzene ring, such as the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups in this compound, can influence the position and intensity of these absorption bands.

The hydroxyl group, being an auxochrome, can cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in the absorption intensity (hyperchromic effect). The hydroxymethyl group's effect is generally less pronounced. The electronic transitions observed in phenolic compounds are typically the S₀ → S₁ and S₀ → S₂ transitions. nih.gov

In a non-polar solvent, phenol (B47542) itself exhibits a primary absorption band (¹Lₐ) around 210 nm and a secondary, less intense band (¹Lₑ) near 270 nm. nih.gov For this compound, the specific wavelengths of maximum absorbance (λₘₐₓ) would be expected in similar regions, though potentially shifted due to the combined electronic effects of the hydroxyl and hydroxymethyl substituents. The solvent polarity can also play a role; polar solvents can lead to shifts in the absorption bands due to hydrogen bonding interactions with the hydroxyl group. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π* (¹Lₐ band) | 210 - 230 | Phenyl/Phenol Rings |

| π → π* (¹Lₑ band) | 270 - 285 | Phenyl/Phenol Rings |

| n → π* | ~300 (weak) | Oxygen lone pair |

It is important to note that n → π* transitions, involving the non-bonding electrons of the oxygen atom in the hydroxyl group, are also possible but are generally much weaker in intensity compared to the π → π* transitions. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₃H₁₂O₂), the expected exact mass can be calculated and compared with the experimentally determined mass to confirm its chemical formula. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.govnih.gov The high resolving power of these instruments is crucial for distinguishing between ions of very similar mass-to-charge ratios, which is particularly useful when analyzing complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like phenols. epa.gov For GC-MS analysis of this compound, derivatization is often employed to increase its volatility and improve its chromatographic behavior. nih.gov Common derivatizing agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," for the compound. The fragmentation of this compound would likely involve cleavage of the bond between the phenyl rings and fragmentation of the hydroxymethyl group. The resulting fragment ions can be used to confirm the structure of the molecule. For example, the loss of a hydroxymethyl group (•CH₂OH, 31 Da) or a water molecule (H₂O, 18 Da) from the molecular ion would be expected fragmentation pathways.

Table 2: Potential Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 182 | [M - H₂O]⁺ |

| 169 | [M - CH₂OH]⁺ |

| 107 | [C₇H₇O]⁺ (from cleavage of the biphenyl bond) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique used for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. mdpi.comshimadzu.com It is particularly useful for analyzing phenolic compounds in complex matrices such as biological or environmental samples. nih.govjasco-global.com In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. researchgate.net

For this compound, reverse-phase chromatography would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like phenols. nih.gov LC-MS can be used for both qualitative and quantitative analysis, allowing for the identification and measurement of this compound in various samples.

X-ray Diffraction (XRD) for Crystalline State Analysis and Molecular Packing

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. scholasticahq.com By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal structure. youtube.com

A single-crystal XRD study of this compound would provide detailed information about its molecular conformation, including the dihedral angle between the two phenyl rings. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The hydroxyl group and the hydroxymethyl group are both capable of forming strong hydrogen bonds, which would be expected to play a significant role in the crystal packing of this compound. The resulting crystal structure would provide insights into the solid-state properties of this compound. nih.govmdpi.comnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

Computational Chemistry and Theoretical Investigations of 4 3 Hydroxymethylphenyl Phenol

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to calculate the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. Common approaches involve hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for phenolic compounds. aobchem.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like 4-(3-Hydroxymethylphenyl)phenol, which has a rotatable bond between the two phenyl rings and a hydroxymethyl group, this involves a conformational analysis to find the global minimum on the potential energy surface.

The dihedral angle between the two aromatic rings is a critical parameter. In many biphenyl (B1667301) derivatives, the rings are twisted relative to each other to minimize steric hindrance. nih.gov For this compound, different starting geometries, corresponding to various rotational isomers (conformers), would be optimized. The conformer with the lowest calculated total energy is considered the most stable ground-state structure. These calculations are typically performed using DFT methods, such as B3LYP with a 6-31G* or larger basis set, which have proven effective for similar phenolic compounds. nih.gov

Illustrative Data: The table below illustrates the kind of data that would be generated from a conformational analysis of this compound, showing the relative energies of different conformers based on the dihedral angle between the phenyl rings.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | ~40° | 0.00 |

| Conf-2 | ~90° | +1.5 |

| Conf-3 | 0° (Planar) | +3.0 |

| Note: This data is illustrative and represents typical energy differences found in biphenyl systems. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. orientjchem.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. ijaemr.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.orgresearchgate.net Conversely, a small gap indicates a molecule is more reactive. ijaemr.com Analysis of the spatial distribution of these orbitals shows where the molecule is electron-rich (HOMO) and electron-poor (LUMO), predicting the sites for electrophilic and nucleophilic attack and indicating the possibility of intramolecular charge transfer upon electronic excitation. ijaemr.com

Illustrative Data: The following table presents hypothetical FMO energy values for this compound, calculated using a DFT/B3LYP method.

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Note: This data is hypothetical, based on typical values for phenolic compounds. orientjchem.orgresearchgate.net |

To quantify the reactivity predicted by FMO analysis, global and local reactivity descriptors are calculated. These are derived from the changes in energy or electron density with respect to changes in the number of electrons.

Global Descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. orientjchem.org

Softness (S): The reciprocal of hardness; soft molecules are more reactive. orientjchem.org

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are calculated from the HOMO and LUMO energies.

Local Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The Fukui function f+(r) indicates susceptibility to nucleophilic attack (where an electron is added), while f-(r) indicates susceptibility to electrophilic attack (where an electron is removed). These are calculated by analyzing the electron density changes between the neutral molecule and its ionic (N+1 and N-1 electron) states.

Illustrative Data: This table shows hypothetical global reactivity descriptors for this compound.

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 3.5 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.3 | (ELUMO - EHOMO)/2 |

| Electrophilicity Index (ω) | 2.66 | χ² / (2η) |

| Note: This data is illustrative and calculated from the hypothetical FMO energies in the previous table. |

DFT calculations can also predict key thermodynamic properties such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). By calculating these properties for different isomers or conformers, their relative stabilities can be determined under standard conditions. The frequency calculations that confirm a structure as a true minimum on the potential energy surface (i.e., having no imaginary frequencies) also provide the zero-point vibrational energy (ZPVE) and the thermal energy corrections necessary to compute these thermodynamic parameters. Such analyses are crucial for predicting the equilibrium distribution of different forms of the molecule at a given temperature.

Illustrative Data: The table below provides an example of calculated thermodynamic parameters for the most stable conformer of a phenolic compound at 298.15 K.

| Parameter | Value |

| Zero-point vibrational energy (kcal/mol) | 125.5 |

| Enthalpy (H°) (Hartree/Particle) | -689.5 |

| Gibbs Free Energy (G°) (Hartree/Particle) | -689.6 |

| Entropy (S°) (cal/mol·K) | 105.2 |

| Note: This data is illustrative and represents typical values for a molecule of this size. |

Quantum Chemical Calculation of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic magnetic shielding constants. nih.govnih.gov

These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C, making them invaluable for assigning complex spectra and even revising incorrect experimental assignments. nih.govmdpi.com For phenols, factors like solvent effects and hydrogen bonding must be considered, often by using a continuum solvation model (like PCM or SMD) in the calculations. nih.govnih.gov

Illustrative Data: This table shows a hypothetical comparison between experimental and theoretically predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, calculated at the GIAO/B3LYP/6-311+G(2d,p) level.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C-1 (C-OH) | 155.5 | 155.0 |

| C-4' (C-CH₂OH) | 141.0 | 140.8 |

| C-CH₂OH | 64.2 | 64.0 |

| C-4 (ipso) | 132.1 | 131.9 |

| C-1' (ipso) | 130.5 | 130.2 |

| Note: This data is illustrative. Experimental values are estimated based on typical shifts for substituted biphenyls and phenols. nih.gov |

Simulated Vibrational Spectra (IR, Raman)

Theoretical simulations of the infrared (IR) and Raman spectra of this compound are instrumental in understanding its vibrational modes. These simulations are typically performed using Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities of the molecule's functional groups. nih.govnih.gov

For phenolic compounds, characteristic vibrational bands include the O-H stretching vibrations. researchgate.net In the case of this compound, both the phenolic hydroxyl group and the hydroxymethyl group will exhibit distinct O-H stretching frequencies. The aromatic C-H stretching and C-C skeletal stretching vibrations within the phenyl rings are also significant features in the simulated spectra. researchgate.net

By comparing the computed spectra with experimental data, a detailed assignment of the observed vibrational bands can be achieved. nih.gov This correlative approach aids in confirming the molecular structure and understanding the influence of substituent groups on the vibrational properties. Methods like DFT and Hartree-Fock (HF) are often used for these calculations, with DFT methods generally providing results that are in better agreement with experimental findings. nih.gov

Table 1: Simulated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3600-3200 |

| Hydroxymethyl -OH | O-H Stretch | 3650-3500 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aromatic C=C | C=C Stretch | 1625-1400 |

| C-O | C-O Stretch | 1260-1000 |

Note: The predicted frequency ranges are general and can be influenced by the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.netresearchgate.net

The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between these frontier orbitals is a key factor in determining the absorption wavelength. nih.govmdpi.com Phenolic compounds generally exhibit π → π* transitions in the UV region. researchgate.net The specific absorption bands for this compound would be influenced by the presence of both the hydroxyl and hydroxymethyl substituents on the phenyl rings.

Computational studies often use methods like B3LYP with various basis sets to simulate the UV-Vis spectra in different solvents, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.comnih.gov The calculated spectra can then be compared with experimental data to validate the theoretical model. mdpi.com

Table 2: Predicted Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Oscillator Strength |

| HOMO -> LUMO | 270-290 | Moderate |

| HOMO-1 -> LUMO | 240-260 | Strong |

| HOMO -> LUMO+1 | 210-230 | Weak |

Note: The predicted values are illustrative and depend on the level of theory and solvent conditions used in the TD-DFT calculation.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding interactions and charge delocalization within a molecule. wikipedia.orgq-chem.com It provides a localized picture of the electron density in terms of Lewis-like structures, including bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu

For this compound, NBO analysis can reveal:

Hybridization: The hybridization of the atomic orbitals that form the sigma and pi bonds in the molecule. q-chem.com

Natural Charges: The distribution of electron density across the atoms, providing insight into the molecule's polarity. q-chem.com

Hyperconjugative Interactions: The stabilizing interactions that result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. nih.govwisc.edu A key interaction in this molecule would be the delocalization of the oxygen lone pairs of the hydroxyl and hydroxymethyl groups into the π* orbitals of the phenyl rings.

These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. wisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netimist.ma

In the MEP map of this compound:

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. For this molecule, these regions would be concentrated around the oxygen atoms of the hydroxyl and hydroxymethyl groups due to their high electronegativity and lone pairs. researchgate.net

Positive Regions (Blue): These areas represent a deficiency of electron density and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a significant positive potential. researchgate.netnih.gov

The MEP surface provides a comprehensive picture of how the molecule will interact with other charged or polar species. uni-muenchen.de

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are frequently employed to investigate the non-linear optical (NLO) properties of organic molecules. nih.govdaneshyari.com These properties are crucial for applications in optoelectronics and photonics. nih.gov The key NLO parameters that are calculated include the first hyperpolarizability (β) and the second hyperpolarizability (γ). imist.maresearchgate.net

For a molecule to exhibit significant NLO properties, it often requires a π-conjugated system with electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. nih.gov While this compound has π-systems in its phenyl rings, its NLO response would depend on the extent of charge transfer between the hydroxyl and hydroxymethyl substituents.

DFT calculations can be used to compute the polarizability and hyperpolarizability tensors of the molecule. nih.govresearchgate.net A higher value of the total first hyperpolarizability (β_tot) suggests that the compound could be a good candidate for second-order NLO applications. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of hydroxyl groups in this compound makes it capable of forming both intramolecular and intermolecular hydrogen bonds. libretexts.orglibretexts.org These interactions play a critical role in determining the molecule's physical properties and its crystal packing. chemguide.co.ukchemistryguru.com.sg

Hydrogen Donors: The hydrogen atoms of the phenolic and hydroxymethyl hydroxyl groups act as hydrogen bond donors. libretexts.org

Hydrogen Acceptors: The oxygen atoms of these hydroxyl groups, with their lone pairs, serve as hydrogen bond acceptors. libretexts.org

Chemical Reactivity and Mechanistic Studies of 4 3 Hydroxymethylphenyl Phenol

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring, primarily through its electron-donating nature. This functional group activates the ring towards electrophilic substitution and can participate in condensation and oxidative coupling reactions.

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic ring. byjus.com The hydroxyl group is a powerful activating, ortho-, para-directing substituent, which facilitates the delocalization of charge and stabilizes the intermediate arenium ion through resonance. byjus.comucalgary.ca Consequently, electrophilic substitution on 4-(3-Hydroxymethylphenyl)phenol is expected to occur at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol (picric acid). byjus.com

Halogenation: Phenols undergo halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent can lead to monobromophenols, while using bromine water results in the formation of a tribromophenol precipitate. byjus.com

Sulfonation: The reaction with sulfuric acid yields either the ortho or para isomer depending on the temperature. Low temperatures favor the ortho-isomer, while high temperatures favor the para-isomer. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts reactions, though the strong activation by the hydroxyl group can sometimes lead to side reactions or polysubstitution. ucalgary.calibretexts.org

Kolbe's Reaction: In the Kolbe-Schmidt reaction, phenoxide ions react with a weak electrophile like carbon dioxide to produce ortho-hydroxybenzoic acid. byjus.comlibretexts.org

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. byjus.com

Participation in Condensation Reactions

The phenolic hydroxyl group of this compound can participate in condensation reactions, most notably with aldehydes to form phenolic resins. researchgate.netepo.org In the presence of an acid or base catalyst, the phenol (B47542) can react with aldehydes like formaldehyde. mlsu.ac.inepo.org The reaction proceeds through electrophilic attack on the activated aromatic ring by the protonated aldehyde. The initial products are hydroxymethylphenols, which can further condense to form methylene (B1212753) bridges between the phenolic units, leading to the formation of novolak or resol resins. researchgate.netepo.org

Oxidative Coupling Reactions

The phenolic hydroxyl group enables this compound to undergo oxidative coupling reactions. wikipedia.orgnih.gov These reactions involve the oxidation of the phenol to a phenoxy radical, which can then couple with another radical or a neutral phenol molecule to form C-C or C-O bonds. wikipedia.org This process is often catalyzed by transition metal complexes or enzymes. wikipedia.orgnih.gov Oxidative coupling is a key process in the biosynthesis of many natural products. nih.govrsc.org The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) can be influenced by the catalyst and reaction conditions. nih.gov

Reactivity of the Hydroxymethyl Substituent

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring also provides a site for various chemical transformations, independent of the phenolic hydroxyl group.

Oxidation Pathways to Carboxylic Acid Derivatives

The hydroxymethyl group of this compound can be oxidized to a carboxylic acid group. This transformation is a common reaction for benzylic alcohols. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to effect this oxidation. libretexts.orgvedantu.com The reaction proceeds through the oxidation of the benzylic carbon, and it is a crucial step in the synthesis of various substituted benzoic acids from their corresponding benzyl (B1604629) alcohols. libretexts.orgresearchgate.net The presence of the phenolic hydroxyl group might require protection during this oxidation to prevent unwanted side reactions on the electron-rich aromatic ring. libretexts.org

Etherification and Esterification Reactions

The hydroxymethyl group, being a primary alcohol, can readily undergo etherification and esterification reactions.

Etherification: This can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. wikipedia.org Alternatively, acid-catalyzed condensation with another alcohol can also form an ether, though this method can sometimes lead to self-condensation of the reacting alcohol. wikipedia.org

Esterification: The hydroxymethyl group can be esterified by reacting with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst. wikipedia.orggoogle.com The Fischer-Speier esterification, which involves refluxing the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. wikipedia.org

It is important to note that the phenolic hydroxyl group can also undergo etherification and esterification. google.comgoogle.com Selective reaction at the hydroxymethyl group often requires careful choice of reagents and reaction conditions or the use of protecting groups for the phenolic hydroxyl. For instance, the reaction of 4-(hydroxymethyl)phenol with hydrochloric acid results in the substitution of the hydroxymethyl group's hydroxyl with a chlorine atom, while the phenolic hydroxyl remains unreacted. nagwa.com

Table of Reaction Products

| Reactant | Reagent(s) | Reaction Type | Product(s) |

| This compound | Dilute Nitric Acid | Nitration | Mixture of ortho- and para-nitrophenols |

| This compound | Bromine in non-polar solvent | Halogenation | Monobromophenols |

| This compound | Bromine water | Halogenation | Tribromophenol |

| This compound | Sulfuric Acid (low temp.) | Sulfonation | Ortho-hydroxy benzene (B151609) sulfonic acid |

| This compound | Sulfuric Acid (high temp.) | Sulfonation | Para-hydroxy benzene sulfonic acid |

| This compound | Formaldehyde (acid/base catalyst) | Condensation | Phenolic resins (Novolak/Resol) |

| This compound | Potassium Permanganate | Oxidation | 4-(3-Carboxyphenyl)phenol |

| This compound | Carboxylic Acid (acid catalyst) | Esterification | Corresponding ester |

| This compound | Alkyl Halide (after base treatment) | Etherification | Corresponding ether |

Interplay Between Functional Groups and Regioselectivity

The reactivity of the aromatic rings in this compound is significantly influenced by the electronic effects of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents. The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions. Through its resonance effect, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. libretexts.orgchemistrytalk.orglibretexts.org This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. Consequently, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (positions 3 and 5).

In contrast, the hydroxymethyl group is generally considered to be a weakly deactivating or very weakly activating group. Its primary influence is through a weak inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. However, this effect is considerably weaker than the powerful activating resonance effect of the hydroxyl group.

Therefore, in electrophilic aromatic substitution reactions on this compound, the directing effect of the hydroxyl group is overwhelmingly dominant. Electrophiles will preferentially attack the positions ortho to the -OH group. The hydroxymethyl group on the second phenyl ring has a negligible directing influence on the first ring.

The regioselectivity can be summarized as follows:

| Position on Phenolic Ring | Predicted Reactivity towards Electrophiles |

| 2, 6 (ortho to -OH) | Highly Activated |

| 3, 5 (meta to -OH) | Less Activated |

This pronounced regioselectivity is a critical consideration in the synthetic manipulation of this compound, allowing for selective functionalization of the phenolic ring.

Specific Named Reactions Applicable to this compound (e.g., Reimer-Tiemann Reaction for Phenolic Systems)

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding through the reaction of a phenol with chloroform in a basic solution. libretexts.orgwikipedia.orgallen.in The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ. Given the presence of the activating phenolic hydroxyl group, this compound is expected to undergo this reaction.

The mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion. wikipedia.orgnrochemistry.com This phenoxide then attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to an aldehyde. Due to the strong ortho-directing nature of the phenoxide, the formyl group is anticipated to be introduced primarily at the positions ortho to the hydroxyl group.

Hypothetical Outcome of the Reimer-Tiemann Reaction:

| Reactant | Reagents | Major Product(s) |

| This compound | 1. CHCl₃, NaOH | 2-Hydroxy-5-(3-hydroxymethylphenyl)benzaldehyde and/or 2-Hydroxy-3-(3-hydroxymethylphenyl)benzaldehyde |

| 2. H₃O⁺ |

The ratio of the resulting ortho-isomers would be influenced by steric factors and the precise reaction conditions employed. The presence of the bulky 3-hydroxymethylphenyl substituent might influence the distribution between the two possible ortho positions.

Catalytic Influence on Reaction Kinetics and Selectivity

Catalysts can play a crucial role in modifying the reaction kinetics and selectivity of transformations involving this compound. The two functional groups offer different sites for catalytic action.

Catalytic Oxidation: The benzylic alcohol of the hydroxymethyl group is susceptible to oxidation to an aldehyde or a carboxylic acid. Various catalysts, often based on transition metals, can facilitate this transformation under milder conditions than traditional stoichiometric oxidants. For instance, copper-based catalysts have been shown to be effective in the oxidation of phenolic compounds. researchgate.net The use of a catalyst can enhance the reaction rate and, in some cases, improve the selectivity for the desired oxidation product, minimizing side reactions on the phenol ring.

Catalytic Hydrogenation: The aromatic rings of this compound can be reduced to the corresponding cyclohexyl rings via catalytic hydrogenation. This typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions (temperature, pressure, and catalyst choice) will influence the rate and extent of hydrogenation. It is also possible to selectively reduce the benzylic alcohol to a methyl group under certain hydrogenolysis conditions, although this would likely require specific catalytic systems to avoid hydrogenation of the aromatic rings.

The influence of catalysts can be summarized in the following table, based on general principles for similar compounds:

Potential Catalytic Transformations:

| Reaction Type | Functional Group Targeted | Typical Catalyst | Potential Product(s) |

| Oxidation | Hydroxymethyl group | Copper-based, e.g., Cu/SBA-15 | 4-(3-Formylphenyl)phenol, 4-(3-Carboxyphenyl)phenol |

| Hydrogenation | Aromatic rings | Pd/C, PtO₂ | 4-(3-Hydroxymethylcyclohexyl)cyclohexanol |

| Hydrogenolysis | Hydroxymethyl group | Specific Pd or Ni catalysts | 4-(3-Methylphenyl)phenol |

The choice of catalyst and reaction conditions is paramount in directing the reaction towards a specific desired outcome, highlighting the importance of catalytic studies in the functionalization of this bifunctional molecule.

Derivatization Strategies for this compound in Research

The bifunctional nature of this compound, possessing both a phenolic and a benzylic hydroxyl group, presents unique opportunities and challenges in chemical synthesis and analysis. Derivatization, the selective transformation of these functional groups, is a critical strategy employed by researchers to modulate the compound's properties for various applications. These modifications can enhance reactivity, improve separation in chromatographic techniques, increase detectability by spectroscopic methods, and facilitate targeted synthesis.

Applications of 4 3 Hydroxymethylphenyl Phenol in Advanced Materials and Catalysis Research

Role as a Key Intermediate in Organic Synthesis

The distinct reactivity of the two different hydroxyl groups on the 4-(3-Hydroxymethylphenyl)phenol molecule makes it a valuable intermediate in multi-step organic synthesis. Chemists can selectively protect or react one hydroxyl group while modifying the other, allowing for the controlled and precise construction of complex molecular architectures.

Precursor for Structurally Complex Molecules

Research has identified this compound as a key intermediate in the synthesis of pharmacologically active molecules. A notable example is its role in the production of the active metabolites of drugs such as Tolterodine and Fesoterodine. google.comgoogle.com Fesoterodine, for instance, is synthesized by reacting the (R)-enantiomer of a derivative, 2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, with isobutyryl chloride. google.com The synthesis pathways outlined in patent literature demonstrate complex, multi-step processes where the hydroxymethylphenol moiety is a central component that is constructed and then further functionalized. google.comgoogle.com These synthetic routes often involve protection of the hydroxyl groups, reactions to build the side chains, and final deprotection or conversion steps to yield the target compound. google.comgoogle.com

Scaffold for Molecular Design and Synthesis

In fields like drug discovery, the core structure of a molecule, known as a scaffold, is often used as a foundation for creating new derivative compounds. kaist.ac.kr this compound serves as an excellent scaffold due to its inherent structural features. The biphenyl (B1667301) core provides a rigid and well-defined three-dimensional geometry, while the two hydroxyl groups at different positions (a primary alcohol on one ring and a phenol (B47542) on the other) offer distinct points for chemical modification. cymitquimica.com

This dual functionality allows for the systematic and combinatorial attachment of various chemical groups, enabling the generation of a library of new molecules. Researchers can explore how different substitutions on the scaffold affect the molecule's properties and biological activity. kaist.ac.kr This approach is central to structure-based drug design, where new therapeutic agents are developed by modifying a known scaffold to optimize its interaction with a biological target, such as an enzyme or receptor. nih.govmdpi.com The principle involves generating diverse conformations and functionalities from a single, reliable core structure to enhance desired properties. kaist.ac.kr

Integration into Materials Science Research

The same structural characteristics that make this compound valuable in organic synthesis also underpin its use in materials science. Its ability to be incorporated into larger structures is being explored for the development of novel polymers, functional metal-organic materials, and other advanced materials.

Building Block for Polymer and Resin Synthesis

Phenolic compounds are foundational to the polymer industry, most famously in the production of phenol-formaldehyde (PF) resins, also known as Bakelite. wikipedia.org The synthesis of these thermosetting polymers involves the reaction of a phenol with an aldehyde, typically formaldehyde. youtube.com This reaction forms hydroxymethylphenol derivatives, which then polymerize through condensation reactions, creating a highly cross-linked, rigid, and thermally stable three-dimensional network. wikipedia.orgyoutube.com

Given that this compound is a substituted hydroxymethyl phenol, it is a prime candidate for use as a monomer or co-monomer in the synthesis of novel phenolic resins and other polymers. researchgate.netyoutube.com Its incorporation into a polymer backbone could impart specific properties:

Enhanced Thermal Stability: The rigid biphenyl structure can increase the glass transition temperature and thermal decomposition temperature of the resulting polymer compared to standard phenolic resins. scispace.com

Modified Mechanical Properties: The specific structure can influence the cross-linking density and chain interactions, potentially improving toughness or flexural strength. scispace.comresearchgate.net

Tailored Functionality: The unreacted hydroxyl groups within the polymer matrix can serve as sites for further post-polymerization modification.

Research into modifying phenolic resins with various copolymers has shown that incorporating different structural units can significantly enhance properties like heat resistance and toughness. scispace.com Using metal-based catalysts can also accelerate the curing rate and lower the curing temperature of phenolic resins by influencing the reactivity of the phenol's ortho position. mdpi.com

Ligands and Modifiers for Functional Metal Complexes

The phenolic hydroxyl group is a well-known coordinating agent for a wide variety of metal ions. mdpi.com This functionality allows this compound to act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The lone pair electrons on the phenolic oxygen can form a coordinate bond with transition metals such as copper(II), nickel(II), and cobalt(II). nih.govrsc.org

The formation of such metal complexes can lead to materials with interesting catalytic, electronic, or magnetic properties. abechem.commdpi.com For example, research has shown that copper(II) complexes with phenol-containing ligands can catalyze the aerobic oxidation of alcohols. rsc.org Similarly, nickel complexes have been studied for their catalytic activity in selective oxidation reactions. mdpi.com By using this compound as a ligand, it is possible to create novel metal complexes where the biphenyl structure and the second hydroxyl group can be used to tune the solubility, stability, and catalytic activity of the complex. nih.gov

Development of Advanced Functional Materials

The integration of this compound into polymers and metal complexes opens the door to creating a new generation of advanced functional materials. These materials are designed to have specific, high-performance properties tailored for particular applications.

High-Performance Composites: Phenolic resins derived from this compound could be used as matrices for fiber-reinforced composites in the aerospace and automotive industries, where high thermal stability and mechanical strength are critical. researchgate.net

Novel Catalysts: Metal complexes synthesized with this ligand could function as efficient and selective catalysts for fine chemical synthesis, potentially immobilized on a solid support to allow for easy separation and recycling. nih.gov

Electronic Materials: The aromatic, conjugated structure of the biphenyl core is a feature often found in organic electronic materials. While not directly reported for this specific compound, related phenoxy-phenol structures have been utilized as components in the fabrication of Organic Light-Emitting Devices (OLEDs), suggesting potential avenues for exploration. nih.gov

The development of these materials relies on the fundamental chemical properties of the this compound building block, leveraging its unique combination of rigidity and reactive functional groups to achieve a desired performance.

Interactive Data Table: Research Findings on this compound and Related Compounds

| Research Area | Application/Role | Key Structural Feature(s) Utilized | Potential Outcome/Advantage |

| Organic Synthesis | Intermediate for Fesoterodine | Phenolic and benzylic hydroxyl groups | Enables complex, multi-step synthesis of active pharmaceutical ingredients. google.com |

| Organic Synthesis | Molecular Scaffold | Biphenyl core, two distinct -OH groups | Foundation for creating diverse molecular libraries for drug discovery. kaist.ac.kr |

| Materials Science | Monomer for Phenolic Resins | Phenolic -OH, hydroxymethyl group | Creation of thermosetting polymers with potentially enhanced thermal and mechanical properties. wikipedia.orgscispace.com |

| Materials Science | Ligand for Metal Complexes | Phenolic hydroxyl group | Formation of functional coordination complexes for catalysis or other applications. mdpi.comrsc.org |

| Materials Science | Component in Advanced Materials | Rigid biphenyl structure, reactive groups | Development of high-performance composites, catalysts, or electronic materials. researchgate.netnih.gov |

Catalytic Applications and Catalyst Design

Role in Homogeneous and Heterogeneous Catalysis

There is currently no available scientific literature detailing the application of this compound in either homogeneous or heterogeneous catalysis.

Electrocatalytic Transformations (e.g., Hydrodeoxygenation)

No research has been published on the use of this compound in electrocatalytic transformations, including but not limited to hydrodeoxygenation processes.

Environmental Fate and Biotransformation Pathways of Phenolic Compounds with Structural Relevance to 4 3 Hydroxymethylphenyl Phenol

Microbial Degradation Mechanisms

Microorganisms play a pivotal role in the degradation of phenolic compounds. tandfonline.com Aerobic and anaerobic bacteria, as well as fungi, have demonstrated the ability to utilize phenols as a source of carbon and energy. tandfonline.combioline.org.br The efficiency of this biodegradation is often dependent on the specific microbial strains present, their enzymatic capabilities, and environmental conditions. bioline.org.brnih.gov

Aerobic Biodegradation Pathways and Metabolites (e.g., ortho- and meta-cleavage pathways of related phenols)

Under aerobic conditions, the initial step in the microbial degradation of phenol (B47542) involves the enzymatic hydroxylation of the aromatic ring to form catechol (1,2-dihydroxybenzene). tandfonline.comfrontiersin.org This reaction is catalyzed by phenol hydroxylase, which utilizes molecular oxygen. frontiersin.org Following the formation of catechol, the aromatic ring is cleaved through one of two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.orgnih.gov

Ortho-cleavage pathway: In this pathway, the bond between the two hydroxyl groups of catechol is cleaved by the enzyme catechol 1,2-dioxygenase, an intradiol fission process. frontiersin.org This results in the formation of cis,cis-muconic acid. frontiersin.org Subsequent enzymatic reactions convert this intermediate into compounds that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, leading to the complete mineralization of the original phenol molecule. nih.gov

Meta-cleavage pathway: Alternatively, the catechol ring can be cleaved at a position adjacent to the hydroxyl groups by the enzyme catechol 2,3-dioxygenase, an extradiol fission. frontiersin.orgnih.gov This produces 2-hydroxymuconic semialdehyde. bioline.org.brnih.gov This intermediate is then further metabolized through a series of reactions to form pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.gov

Some bacterial strains have been shown to possess the genetic capacity for both ortho- and meta-cleavage pathways, allowing for metabolic flexibility in the degradation of phenolic compounds. nih.govfrontiersin.org The predominance of one pathway over the other can be influenced by the specific microbial strain and the nature of the phenolic substrate. frontiersin.orgnih.gov For instance, a study on Cupriavidus nantongensis X1 demonstrated that while both pathways were present, the activity of catechol 2,3-dioxygenase (meta-pathway) was significantly higher than that of catechol 1,2-dioxygenase (ortho-pathway), suggesting the meta-pathway was more efficient for catechol degradation in that strain. frontiersin.org

Identification and Characterization of Phenol-Degrading Microbial Strains and Consortia

A wide variety of microorganisms capable of degrading phenol have been isolated from diverse environments, including industrial wastewater and contaminated soils. nih.govsci-hub.se These microbes often belong to genera such as Pseudomonas, Bacillus, Rhodococcus, and Candida. nih.govsci-hub.se

Pure microbial cultures have been extensively studied for their phenol degradation capabilities. For example, Pseudomonas putida is a well-known phenol-degrading bacterium. researchgate.net Similarly, strains of Alcaligenes faecalis have been shown to utilize both phenol and m-cresol (B1676322) as sole carbon and energy sources. daneshyari.com

However, microbial consortia, which are mixed communities of different microbial species, often exhibit enhanced degradation efficiency and stability compared to single strains. nih.govresearchgate.net This is attributed to the diverse metabolic capabilities within the consortium, allowing for a broader range of substrates to be utilized and synergistic interactions that can improve degradation rates and resilience to environmental fluctuations. nih.gov A study of a ten-member microbial consortium demonstrated the stable and effective degradation of phenol over a long period, highlighting the potential of such consortia for bioremediation applications. nih.gov Another consortium, comprised of five phenol-degrading strains including Candida tropicalis and Aspergillus fumigatus, was able to degrade high concentrations of phenol. sci-hub.se

The table below provides examples of microbial strains and consortia known for their phenol-degrading abilities.

| Microbial Strain/Consortium | Key Characteristics | References |

| Pseudomonas putida | Commonly used for phenol biodegradation studies. | researchgate.net |

| Alcaligenes faecalis | Capable of degrading both phenol and m-cresol. | daneshyari.com |